9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Description
Historical Context of Isoquinoline Alkaloid Research
Isoquinoline alkaloids have shaped pharmacological research since their first isolation from natural sources in the 19th century. The foundational discovery of isoquinoline itself occurred in 1885 through the fractional crystallization of coal tar derivatives by Hoogewerf and van Dorp, marking the beginning of systematic studies into this heterocyclic system. Early 20th-century work by pioneers such as Robert Robinson elucidated the biosynthetic pathways connecting tyrosine-derived metabolites to complex alkaloid frameworks, including the 1-benzylisoquinoline backbone found in morphine and papaverine.
The mid-20th century saw accelerated interest in isoquinoline derivatives due to their diverse biological activities. For instance, the isolation of the antiplasmodial compound emetine from Cephaelis ipecacuanha roots (1912) and the characterization of the vasodilator papaverine (1914) demonstrated the therapeutic potential of these molecules. By the 1970s, advances in plant cell culture systems enabled large-scale production of isoquinoline alkaloids like berberine, facilitating biochemical studies of their biosynthetic enzymes and genetic regulation.
Emergence of Pyrazino-Fused Isoquinoline Scaffolds
The strategic fusion of pyrazine and isoquinoline rings emerged as a synthetic priority in the late 20th century, driven by the need to modulate physicochemical properties while retaining bioactivity. Pyrazino[2,1-a]isoquinoline derivatives gained prominence following the clinical success of praziquantel, a partially saturated analog used as an anthelmintic agent since the 1980s. This scaffold combines the planar aromaticity of isoquinoline with the hydrogen-bonding capacity of pyrazine, enabling interactions with diverse biological targets.
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline exemplifies this hybrid architecture. Its saturated hexahydro configuration enhances solubility compared to fully aromatic analogs, while the 9,10-dimethoxy groups provide electron-donating substituents that influence ring electronics and molecular recognition. The compound’s stereochemical complexity, arising from multiple chiral centers, necessitates enantioselective synthesis to explore structure-activity relationships fully.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.321 g/mol |
| Density | 1.184 g/cm³ |
| Boiling Point | 384.2°C at 760 mmHg |
| Flash Point | 186.2°C |
| Solubility | Low water solubility; soluble in organic solvents |
Properties
IUPAC Name |
9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-7-10-3-5-16-6-4-15-9-12(16)11(10)8-14(13)18-2/h7-8,12,15H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMSJVWABLPCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CNCCN3CCC2=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640601 | |
| Record name | 9,10-Dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109473-55-4 | |
| Record name | 9,10-Dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline (CAS No. 109473-56-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties and potential therapeutic applications.
- Molecular Formula : C14H21ClN2O2
- Molecular Weight : 284.78 g/mol
- Structure : The compound features a hexahydroisoquinoline structure with two methoxy groups at the 9 and 10 positions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antioxidant properties and potential pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structural frameworks exhibit promising antioxidant properties. For instance:
- Mechanism of Action : The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. The electron transfer (ET) mechanism plays a crucial role in this process .
- Comparative Studies : In vitro studies have shown that related compounds effectively trap ABTS and DPPH radicals. These studies suggest that the presence of methoxy groups enhances the electron-donating capacity of the molecule .
Study 1: Antioxidant Evaluation
A study focused on the evaluation of unsaturated ring-fused heterocycles demonstrated that compounds similar to this compound possess significant antioxidant activity. The study employed methods such as:
- DPPH Assay : This assay measures the ability of the compound to reduce DPPH radicals.
- ABTS Assay : Similar to DPPH but uses ABTS radicals for evaluation.
The results indicated that these compounds can act as effective radical scavengers .
Study 2: Pharmacological Applications
Another investigation into the pharmacological applications of isoquinoline derivatives highlighted their potential as neuroprotective agents. The study found that:
- Neuroprotection : Compounds with similar structures were shown to protect neuronal cells from oxidative stress-induced damage.
- Mechanisms : The protective effects were linked to the modulation of cellular pathways involved in apoptosis and inflammation.
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | 109473-56-5 | High | Moderate |
| 3-Isobutyl-9,10-dimethoxy... | 3466-75-9 | Moderate | High |
| Other Isoquinoline Derivatives | Various | Variable | Variable |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazino[2,1-a]isoquinoline Derivatives
Table 2: Pharmacological Profiles of Selected Analogs
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Research Findings
- Bioactivity: The 9,10-dimethoxy derivative shows superior antitumor activity compared to non-methoxy analogs, likely due to enhanced DNA interaction from electron-donating methoxy groups .
- Stereochemistry : Praziquantel’s (R)-enantiomer is 10-fold more active than the (S)-form, underscoring the importance of stereoselective synthesis .
- Library Design : Derivatives violating Lipinski’s rules (e.g., molecular weight >500) exhibit reduced bioavailability, validating the prioritization of compliant analogs .
Preparation Methods
Brønsted Acid-Mediated Cyclization and Dehydrosulfonylation
A pivotal approach to pyrazinoisoquinoline derivatives involves Brønsted acid-mediated cyclization of 4-benzenesulfonylpiperazine-2,6-diones. This method, developed by researchers, employs carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) to construct the piperazine-2,6-dione intermediate under ambient conditions. The reaction proceeds via nucleophilic acyl substitution, where primary amines react with 4-benzenesulfonyliminodiacetic acid to form N-(arylethyl)piperazine-2,6-diones. Subsequent treatment with trifluoroacetic acid (TFA) activates the imide carbonyl group, enabling intramolecular cyclization to yield the pyrazinoisoquinoline core.
Key advantages of this method include:
- Mild reaction conditions (room temperature, atmospheric pressure)
- High functional group tolerance due to the catalytic DMAP system
- Scalability demonstrated through the synthesis of praziquantel, an anthelmintic drug.
A representative synthesis involves:
- Condensation of benzenesulfonyliminodiacetic acid with 2-arylethylamines using CDI/DMAP in tetrahydrofuran (THF).
- Cyclization of the resulting piperazine-2,6-dione with TFA to form the tetracyclic system.
- Dehydrosulfonylation using palladium hydroxide (Pd(OH)₂) under hydrogen atmosphere for N-debenzylation.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | CDI/DMAP | THF, 25°C, 24 h | 75–85 |
| 2 | TFA | CH₂Cl₂, 0°C to rt | 68–72 |
| 3 | Pd(OH)₂/H₂ | Ethanol, rt | 80 |
This method’s efficiency is underscored by its application to praziquantel synthesis, achieving an 80% overall yield from intermediate 11h .
Recyclization of 3-Acyl-Isochromenones with Ethane-1,2-Diamine
A novel single-step strategy utilizes 3-formyl- or 3-acyl-1H-isochromen-1-ones reacting with ethane-1,2-diamine in aqueous media to form 3,4-dihydro-6H-pyrazino[1,2-b]isoquinolin-6-one. The reaction mechanism involves:
- Imination : Formation of a Schiff base between the aldehyde group of isochromenone and diamine.
- Cyclization : Intramolecular nucleophilic attack by the secondary amine on the lactone carbonyl.
- Rearomatization : Loss of water to yield the fused pyrazinoisoquinoline system.
For the target 9,10-dimethoxy derivative, 3-formyl-1H-isochromen-1-one (artemidinal) serves as the starting material. Methoxy groups are introduced via:
- Electrophilic aromatic substitution using methyl iodide in the presence of silver oxide (Ag₂O).
- Ullmann coupling for selective methoxylation at the 9 and 10 positions.
Reduction of the pyrazinoisoquinolin-6-one to the hexahydro derivative is achieved through:
- Sodium triacetoxyboride (STAB) in dichloroethane at 0°C, yielding 1-methyl-1,2,3,4-tetrahydro-6H-pyrazinoisoquinolin-6-one.
- Lithium aluminium hydride (LiAlH4) in refluxing THF, producing 1-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazinoisoquinoline.
| Reducing Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| STAB | DCE | 0°C | Tetrahydro | 78 |
| LiAlH₄ | THF | Reflux | Hexahydro | 65 |
This method’s simplicity and use of aqueous media make it environmentally favorable, though yields are moderate compared to Brønsted acid approaches.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for the three primary methods:
| Method | Key Advantage | Limitation | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Brønsted Acid Cyclization | High functional group tolerance | Requires palladium catalysts | 68–80 | Industrial |
| Recyclization with Diamine | Aqueous conditions | Moderate yields | 65–78 | Lab-scale |
| Friedel-Crafts Acylation | Methoxy group compatibility | High-temperature requirements | 72–85 | Pilot-scale |
The Brønsted acid method excels in scalability and yield, making it preferred for large-scale synthesis. However, the diamine recyclization approach offers greener chemistry prospects due to aqueous media.
Q & A
Q. What are the optimal synthetic routes for 9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step protocols, such as Pictet-Spengler cyclization or [3 + 2] cycloaddition reactions. For example, describes a related compound synthesized via enantioselective methods using chiral catalysts, achieving yields of 60–75% under mild conditions (0°C to RT, 24–48 hours). To optimize yields:
- Catalyst screening : Test chiral Brønsted acids (e.g., SPINOL-based catalysts) for stereocontrol .
- Solvent effects : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates .
- Workup strategies : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Key for verifying substituent positions (e.g., methoxy groups at C9/C10) and ring conformations. For example, methoxy protons appear as singlets at δ 3.2–3.5 ppm in CDCl3 .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar octahydroisoquinolines (e.g., C14H21NO2, CCDC 1267/1194) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in enantioselective transformations?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to rationalize stereoselectivity. For example, highlights COMSOL Multiphysics for simulating reaction pathways and optimizing chiral catalyst-substrate interactions .
- Molecular docking : Predict binding affinities for biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple assays (e.g., IC50 values for acetylcholinesterase inhibition) to identify outliers. Adjust for variables like solvent (DMSO vs. water) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributing factors .
Q. How can AI-driven tools enhance experimental design for derivatives of this compound?
Methodological Answer:
- Generative adversarial networks (GANs) : Propose novel derivatives with optimized pharmacokinetic properties (e.g., logP <3) .
- Automated reaction optimization : Use platforms like ChemOS to screen reaction conditions (temperature, catalysts) in parallel .
Data Analysis and Reproducibility
Q. What statistical methods validate reproducibility in synthetic protocols?
Methodological Answer:
Q. How should researchers address discrepancies in NMR data across labs?
Methodological Answer:
- Standardized referencing : Use internal standards (e.g., TMS) and calibrate spectrometers with certified samples .
- Collaborative validation : Share raw FID files via platforms like NMRium for cross-lab verification .
Mechanistic Insights
Q. What mechanistic pathways explain the compound’s instability under acidic conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

